molecular formula C24H26N4O7S B182894 Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate CAS No. 186497-89-2

Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate

Cat. No. B182894
M. Wt: 514.6 g/mol
InChI Key: MKXCMFJSLPCFDU-UHFFFAOYSA-N
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Description

Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate is a useful research compound. Its molecular formula is C24H26N4O7S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 4-[3-[(3-methoxy-5-methylpyrazin-2-yl)-(2-methylpropoxycarbonyl)sulfamoyl]pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O7S/c1-15(2)14-35-24(30)28(21-22(33-4)27-16(3)13-26-21)36(31,32)19-7-6-12-25-20(19)17-8-10-18(11-9-17)23(29)34-5/h6-13,15H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXCMFJSLPCFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate

Synthesis routes and methods I

Procedure details

A solution of potassium fluoride (7.0 g) in water (150 ml) was added to a solution of 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulphonamide (8.3 g), 4-methoxycarbonylphenylboronic acid (7.9 g) and tetrakis(triphenylphosphine)palladium(0) (1.0 g) in toluene (150 ml) and the mixture was heated under reflux under argon for 18 hours. Ethyl acetate (150 ml) was added and the organic phase was separated. The solution was washed with 2M sodium hydroxide solution (100 ml) and water (250 ml) and then dried (MgSO4). Volatile material was removed by evaporation and the residue was triturated with ethyl acetate/hexane (1:3 v/v) to give N-(isobutoxycarbonyl)-2-(4-methoxycarbonylphenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)-pyridine-3-sulphonamide (8.5 g), m.p. 134°-136° C.
Quantity
7 g
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reactant
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7.9 g
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reactant
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150 mL
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150 mL
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solvent
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1 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

reaction of 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide with 4-methoxycarbonylphenylboronic acid (or an anhydride or ester thereof) in the presence of a source of fluoride ion and under aqueous conditions to give N-(isobutoxycarbonyl)-2-(4-methoxycarbonylphenyl)-N-(3-methoxy-5-methylpyrazin-2-yl) pyridine-3-sulfonamide;
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anhydride
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